molecular formula C33H37N3O2S B409231 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide CAS No. 332101-03-8

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide

Cat. No. B409231
CAS RN: 332101-03-8
M. Wt: 539.7g/mol
InChI Key: DHHBUBSIUKRFGF-UHFFFAOYSA-N
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Description

The compound “2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide” is a complex organic molecule. It is a derivative of 2-amino-3-cyano-4H-chromenes , which are structural core motifs that have received increasing attention due to their potential pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method was proposed for the synthesis of substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates containing a nitrile substituent in the thiophene ring by reacting the corresponding 3-thienylimino-3H-furan-2-ones with primary alcohols .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The three fused five- and six-membered rings in a similar compound, 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran, are virtually coplanar .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from similar compounds. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Also, the reaction mechanism of similar compounds includes the formation of intermediates from cyanoacetohydrazide and other reactants, which then undergo intramolecular ring closure .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological properties, given the interest in similar compounds . Additionally, new synthetic methods could be developed to improve the efficiency and yield of its synthesis .

properties

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N,N-dicyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O2S/c1-38-28-19-17-24(18-20-28)29-21-31(25-11-5-2-6-12-25)35-33(30(29)22-34)39-23-32(37)36(26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2,5-6,11-12,17-21,26-27H,3-4,7-10,13-16,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHBUBSIUKRFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide

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